molecular formula C15H18N2O4 B14976495 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

Katalognummer: B14976495
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: SGJGUVPXBHSIEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid is a compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-methoxyindole-3-acetic acid: Another indole derivative with biological activity.

    Indole-3-butyric acid: A compound used in plant growth regulation.

Uniqueness: 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H18N2O4

Molekulargewicht

290.31 g/mol

IUPAC-Name

4-[[2-(5-methoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C15H18N2O4/c1-21-12-4-5-13-11(9-12)6-8-17(13)10-14(18)16-7-2-3-15(19)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,16,18)(H,19,20)

InChI-Schlüssel

SGJGUVPXBHSIEC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.